3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features both fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using starting materials such as 4-pyridinecarboxaldehyde and appropriate fluorinated reagents.
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced through electrophilic fluorination and trifluoromethylation reactions. These reactions often require specific catalysts and reagents, such as Selectfluor for fluorination and trifluoromethyl iodide for trifluoromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyridin-4-yl)pyridine
- 3-Fluoro-2-(pyridin-4-yl)pyridine
- 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where these attributes are advantageous.
Properties
IUPAC Name |
3-fluoro-2-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-8-1-2-9(11(13,14)15)17-10(8)7-3-5-16-6-4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVVOZBTNFTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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